methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate (CAS: 1351614-16-8) is a synthetic organic compound with the molecular formula C₂₀H₂₀N₂O₅ and a molecular weight of 368.3832 g/mol . Structurally, it features a benzoate ester core linked to a carbamoylformamido group, which is further substituted with a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl moiety.
Properties
IUPAC Name |
methyl 4-[[2-[(1-hydroxy-2,3-dihydroinden-1-yl)methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-19(25)14-6-8-15(9-7-14)22-18(24)17(23)21-12-20(26)11-10-13-4-2-3-5-16(13)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYLFUFBDNQBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the indene derivative, which is then functionalized to introduce the hydroxy group. This intermediate is then reacted with methyl 4-aminobenzoate under carbamoylation conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds structurally related to methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA) have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with specific biological targets suggests potential use as a chemotherapeutic agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various analogs have demonstrated effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function .
1.3 Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in cancer progression and microbial resistance, making it a valuable tool in drug design .
Agricultural Applications
2.1 Pesticidal Activity
Research has identified this compound as a potential pesticide. Its structural features allow it to interact with plant metabolic pathways, providing a means to enhance crop protection against pests while minimizing environmental impact .
2.2 Growth Regulators
The compound may also function as a plant growth regulator, promoting healthy growth and development in various crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Material Science
3.1 Polymer Development
In material science, derivatives of this compound are being explored for their potential use in creating advanced polymers. The unique chemical structure allows for modifications that can enhance thermal stability and mechanical properties of polymer matrices .
3.2 Nanotechnology
The incorporation of this compound into nanomaterials has been investigated for applications in drug delivery systems. Its ability to form stable nanoparticles could lead to more effective delivery mechanisms for therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The indene moiety can bind to enzyme active sites, inhibiting their activity. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with related indane- and benzoate-containing molecules. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations
The hydroxy group may enhance solubility or hydrogen-bonding interactions, critical for receptor binding. Its progression to clinical trials underscores the importance of dimerization and hydroxylation in anti-inflammatory activity .
Role of Heterocycles: Compounds like Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate incorporate thiadiazole rings, which are known for metabolic stability but may reduce bioavailability compared to carbamoylformamido-linked structures .
Indane vs. However, the biological implications of this substitution remain unexplored .
Biological Activity
Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and related case studies based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 376.4 g/mol. The structure includes a benzoate moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₅S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1788542-32-4 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Mechanism of Action:
- Inhibition of Dihydrofolate Reductase (DHFR): Some benzamide derivatives inhibit DHFR, leading to reduced DNA synthesis and cell proliferation in cancer cells resistant to traditional therapies like methotrexate .
- Induction of Apoptosis: Compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by its structural similarity to known anti-inflammatory agents. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
-
Study on Benzamide Derivatives:
A study evaluated a series of benzamide derivatives for their cytotoxic effects on human breast cancer cells. The results demonstrated that several compounds significantly inhibited cell growth, with IC50 values ranging from 5 to 20 µM. The most potent compound was identified as a derivative closely related to this compound . -
Mechanistic Insights:
Research indicated that the compound could downregulate key signaling pathways involved in tumor growth. Specifically, it was found to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
